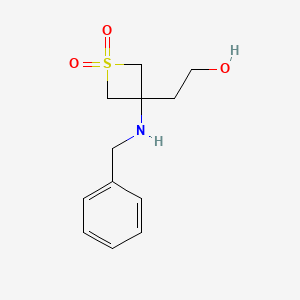
3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide is a compound characterized by its unique thietane structure, which incorporates a benzylamino group and a hydroxyethyl substituent. This configuration is believed to contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂S₂
- Molecular Weight : 239.34 g/mol
This compound features:
- A thietane ring , which is a sulfur-containing five-membered ring.
- A benzylamino group , which may enhance biological interactions due to its aromatic nature.
- A hydroxyethyl substituent , potentially contributing to solubility and reactivity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of the thietane ring and the amino groups can facilitate interactions with microbial cell membranes or enzymes, leading to inhibition of growth.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Enterococcus faecalis | TBD |
Note: Specific MIC values for the target compound are yet to be established in peer-reviewed studies.
Anti-inflammatory Effects
Preliminary studies suggest that thietane derivatives may exhibit anti-inflammatory properties. The mechanism is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
In vitro studies have shown that similar thietane compounds can reduce the secretion of TNF-alpha and IL-6 from activated macrophages, indicating potential for therapeutic applications in inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or inflammatory responses.
- Receptor Modulation : The benzylamino group could facilitate binding to receptors involved in inflammation or infection response.
Research Findings
Recent research has focused on synthesizing derivatives of thietanes and assessing their biological activities. Studies have shown promising results regarding their efficacy against various pathogens and their potential role in reducing inflammation.
Table 2: Summary of Research Findings
Propiedades
IUPAC Name |
2-[3-(benzylamino)-1,1-dioxothietan-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-7-6-12(9-17(15,16)10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBITCCKTUUWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CCO)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













